
PLX7486
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
PLX7486 is a selective inhibitor of the receptor tyrosine kinases colony-stimulating factor-1 receptor (CSF1R; fms) and neurotrophic tyrosine kinase receptor types 1, 2 and 3 (TrkA, TrkB, and TrkC, respectively) with potential antineoplastic activity. Upon administration, this compound binds to and inhibits the activity of these tyrosine kinases. This inhibits Fms and Trk-mediated signaling transduction pathways that are upregulated in certain cancer cell types.
科学研究应用
Cancer Treatment
PLX7486 is primarily being investigated for its antineoplastic properties. It is currently undergoing clinical trials as a monotherapy and in combination with other chemotherapeutics such as gemcitabine and nab-paclitaxel. The focus is on treating advanced solid tumors, particularly pancreatic cancer and tumors with NTRK gene rearrangements or fusions .
Clinical Trials Overview
Combination Therapies
Research indicates that this compound may enhance the effectiveness of existing cancer treatments when used in combination. For instance, it has shown promising results in preclinical models when combined with immune checkpoint inhibitors or other targeted therapies, suggesting a synergistic effect that could improve patient outcomes .
Preclinical Studies
Preclinical studies have demonstrated that this compound exhibits significant antitumor activity in mouse models. These studies highlight its potential to manipulate tumor-associated macrophages, which play a crucial role in tumor microenvironments. Inhibition of CSF1R has been shown to reduce the survival of these macrophages, thus potentially enhancing the efficacy of other therapeutic agents .
Pharmacokinetics
The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics. Studies are ongoing to determine its maximum tolerated dose and optimal dosing regimens to maximize therapeutic effects while minimizing adverse effects .
Case Study 1: Advanced Pancreatic Cancer
In a clinical trial involving patients with advanced pancreatic cancer, this compound was administered as a single agent. The study aimed to assess its safety profile and preliminary efficacy. Initial results suggested manageable side effects with some patients showing stable disease progression .
Case Study 2: NTRK Fusion-Positive Tumors
Another study focused on patients with tumors harboring NTRK fusions. This compound's ability to target these specific genetic alterations demonstrated promising antitumor responses, indicating its potential as a targeted therapy for genetically defined cancers .
常见问题
Basic Research Questions
Q. What are the primary molecular targets of PLX7486, and how are they validated experimentally?
this compound is a small-molecule inhibitor targeting CSF1R, TRK (NTRK1/2/3), and Fms kinases. Target validation involves:
- Kinase selectivity assays : Profiling inhibition across kinase panels to confirm specificity .
- Western blot/phosphorylation analysis : Confirming downstream pathway inhibition (e.g., AKT/MAPK in TrkA-expressing cancer cells) .
- Preclinical models : Using cell lines with NTRK fusions or CSF1R-driven tumors to demonstrate target engagement and antitumor activity .
Q. How are preclinical models selected to evaluate this compound efficacy, and what endpoints are prioritized?
- Model selection : Murine models (e.g., MC38, B16F10) with confirmed TrkA or CSF1R expression are used to mirror human tumors .
- Endpoints :
- In vitro: IC50 values for cytotoxicity (e.g., 5–8 μM in cancer cells; <1 μM in macrophages) .
- In vivo: Tumor volume reduction, survival rates, and immune cell profiling (e.g., T-cell infiltration, myeloid suppression) .
Advanced Research Questions
Q. What methodologies resolve contradictions between this compound’s in vitro potency (IC50) and in vivo efficacy?
Discrepancies may arise due to tumor microenvironment complexity. Strategies include:
- Pharmacodynamic (PD) biomarkers : Measuring target inhibition in tumors via phospho-CSF1R/Trk levels .
- Combinatorial immune profiling : Assessing myeloid cell depletion (via CSF1R inhibition) and T-cell activation in treated tumors .
- Dose optimization : Adjusting dosing schedules to account for pharmacokinetic variability between models .
Q. How are synergistic effects of this compound with immune checkpoint inhibitors (ICIs) methodologically assessed?
- Co-dosing experiments : Administering this compound with anti-CTLA-4/PD-1 in syngeneic models (e.g., MC38) to measure tumor growth delay .
- Immune monitoring : Flow cytometry of tumor-infiltrating lymphocytes (TILs) and myeloid-derived suppressor cells (MDSCs) to quantify immune modulation .
- Mechanistic validation : RNA-seq or multiplex IHC to confirm pathway crosstalk (e.g., Trk inhibition + PD-1 blockade enhances CD8+ T-cell function) .
Q. What strategies identify predictive biomarkers for this compound response in heterogeneous tumors?
- Genomic profiling : Screening for NTRK fusions or CSF1R amplifications via NGS in patient-derived xenografts (PDXs) .
- Functional assays : Ex vivo testing of tumor biopsies for this compound sensitivity and correlating with biomarker status .
- Clinical trial integration : Biomarker-driven patient stratification in trials (e.g., NCT01804530) to validate predictive utility .
Q. Data Analysis & Interpretation
Q. How should researchers address tumor response heterogeneity in this compound clinical trials?
- Subgroup analysis : Stratifying patients by biomarker status (e.g., NTRK fusion vs. wild-type) to identify responders .
- Longitudinal sampling : Tracking biomarker dynamics (e.g., CSF1R pathway activity) in serial biopsies .
- Bayesian adaptive designs : Allowing real-time dose/cohort adjustments based on interim efficacy/safety data .
Q. What experimental approaches investigate acquired resistance to this compound in TRK fusion-positive cancers?
- Resistance modeling : Long-term exposure of NTRK-fusion cell lines to this compound to identify secondary mutations (e.g., NTRK gatekeeper mutations) .
- Proteomic screens : Identifying bypass signaling pathways (e.g., MET or EGFR activation) via phospho-kinase arrays .
- Combinatorial targeting : Testing next-gen TRK inhibitors or dual CSF1R/MEK inhibitors to overcome resistance .
Q. Key Preclinical Findings
属性
IUPAC 名称 |
NONE |
---|---|
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>5 years if stored properly |
溶解度 |
Soluble in DMSO, not soluble in water. |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
PLX7486; PLX-7486; PLX 7486. |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。